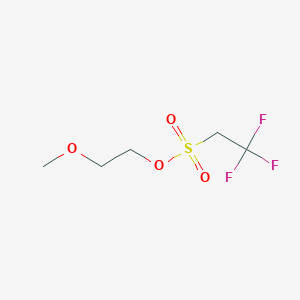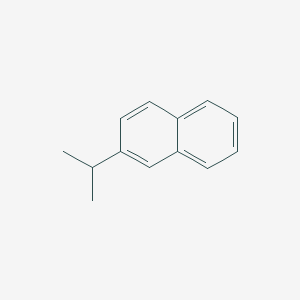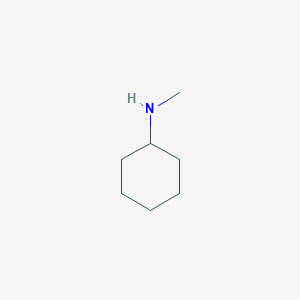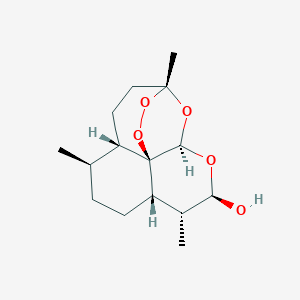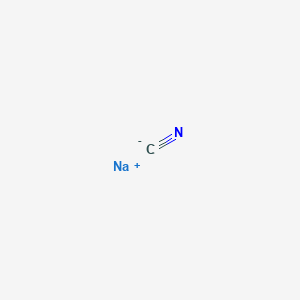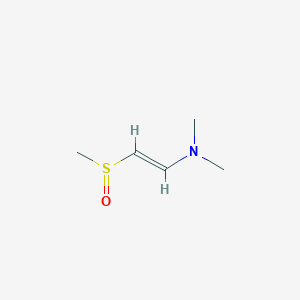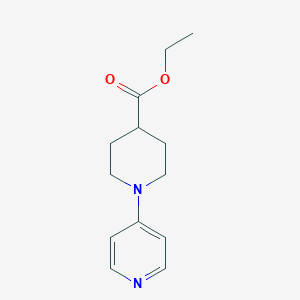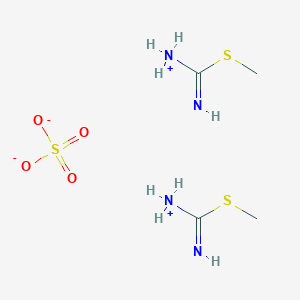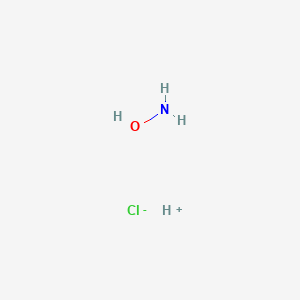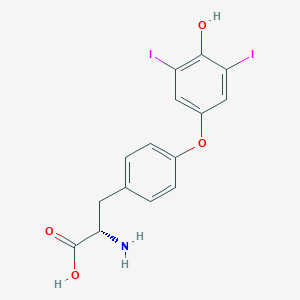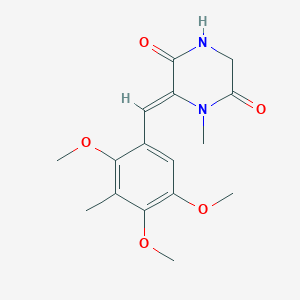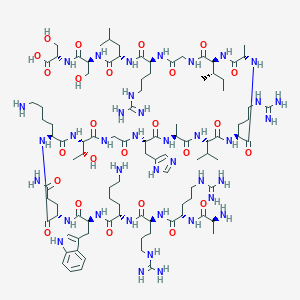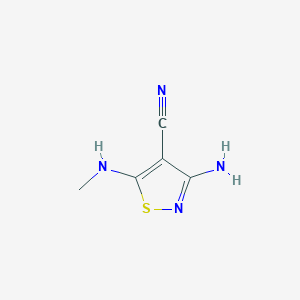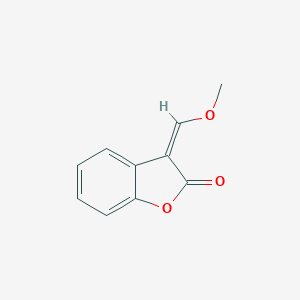
3-(Methoxymethylen)benzofuran-2(3H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methoxymethylene)benzofuran-2(3H)-one is a chemical compound with the molecular formula C10H8O3 and a molecular weight of 176.17 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by its benzofuranone core structure, which is modified by a methoxymethylene group at the 3-position.
Wissenschaftliche Forschungsanwendungen
3-(Methoxymethylene)benzofuran-2(3H)-one is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, it can be used in preclinical studies to understand biological pathways.
Industry: The compound’s unique structure makes it valuable for developing new materials and chemical processes.
Wirkmechanismus
Target of Action
It is known to participate in reactions with naphthoquinones and toluenes/phenols , suggesting that these could be potential targets.
Mode of Action
3-(Methoxymethylene)benzofuran-2(3H)-one interacts with its targets through a process known as arylation . This compound undergoes an organocatalytic asymmetric reaction with naphthoquinones , facilitating arylation in high yields with excellent enantioselectivities . A similar reaction occurs with toluenes/phenols , leading to the generation of all-carbon quaternary centers .
Biochemical Pathways
The arylation process it facilitates can impact various biochemical pathways, particularly those involving the targets it reacts with (naphthoquinones and toluenes/phenols) .
Pharmacokinetics
Its safety data sheet indicates that it may cause skin irritation, allergic skin reactions, and serious eye damage , suggesting that it can be absorbed through the skin and eyes.
Result of Action
Its ability to facilitate arylation and generate all-carbon quaternary centers suggests that it can significantly alter the molecular structure of its targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Methoxymethylene)benzofuran-2(3H)-one. For instance, the use of visible light photocatalysis has been shown to enhance its arylation process . .
Analyse Chemischer Reaktionen
3-(Methoxymethylene)benzofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the methoxymethylene group or the benzofuranone core.
Substitution: The methoxymethylene group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
3-(Methoxymethylene)benzofuran-2(3H)-one can be compared with other benzofuranone derivatives, such as:
2(3H)-Benzofuranone: Lacks the methoxymethylene group, resulting in different chemical properties and reactivity.
3-(Hydroxymethylene)benzofuran-2(3H)-one: Similar structure but with a hydroxymethylene group instead of methoxymethylene, leading to different reactivity and applications.
The uniqueness of 3-(Methoxymethylene)benzofuran-2(3H)-one lies in its methoxymethylene group, which provides distinct chemical properties and reactivity compared to other benzofuranone derivatives.
Eigenschaften
IUPAC Name |
3-(methoxymethylidene)-1-benzofuran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-12-6-8-7-4-2-3-5-9(7)13-10(8)11/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHPXCHZYXPZIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C1C2=CC=CC=C2OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80961221 |
Source


|
| Record name | 3-(Methoxymethylidene)-1-benzofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80961221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40800-90-6 |
Source


|
| Record name | 3-(Methoxymethylidene)-1-benzofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80961221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
